molecular formula C15H14N2S B1392669 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione CAS No. 1243025-05-9

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No.: B1392669
CAS No.: 1243025-05-9
M. Wt: 254.4 g/mol
InChI Key: HAHSYMNSUHFLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolo[3,2-c]pyridine core, which is fused with a thione group, making it a valuable scaffold for medicinal chemistry and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylbenzylamine with a suitable pyridine derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can be further utilized in different applications, including medicinal chemistry and material science .

Scientific Research Applications

1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence oxidative stress pathways, which are crucial in various biological processes .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-4-2-3-5-12(11)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHSYMNSUHFLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC3=C2C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 2
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 3
Reactant of Route 3
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 4
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 5
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 6
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

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